2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
CAS No.: 74755-16-1
Cat. No.: VC3848045
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74755-16-1 |
---|---|
Molecular Formula | C8H6N2O3S |
Molecular Weight | 210.21 g/mol |
IUPAC Name | (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile |
Standard InChI | InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ |
Standard InChI Key | WUECNENOORYKIB-CSKARUKUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile, reflects its stereochemistry and functional groups . The E-configuration at the hydroxyimino group ensures spatial separation of the sulfonyl and nitrile substituents, as confirmed by its SMILES string (C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
) . Key structural elements include:
-
Phenylsulfonyl group: Enhances electrophilicity and stabilizes intermediates via resonance.
-
Hydroxyimino moiety: Participates in tautomerism and coordination chemistry.
-
Nitrile group: Serves as a versatile handle for further functionalization (e.g., hydrolysis to amides or acids).
Quantum mechanical calculations predict a planar geometry around the sulfonyl and hydroxyimino groups, with bond lengths of 1.44 Å (S=O) and 1.28 Å (C≡N) .
Spectroscopic Signatures
Although experimental NMR data are unavailable, computational models suggest distinct signals:
-
¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), hydroxyimino proton (δ 10.2 ppm).
-
¹³C NMR: Sulfonyl carbon (δ 58 ppm), nitrile carbon (δ 118 ppm) .
-
IR: Strong absorptions at 1350 cm⁻¹ (S=O), 2250 cm⁻¹ (C≡N), and 3200 cm⁻¹ (O–H) .
Synthesis and Reactivity
Synthetic Routes
While no explicit protocols exist for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile, analogous compounds suggest a two-step strategy :
-
Sulfonylation: React phenylsulfonyl chloride with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in THF).
-
Hydroxyimino Introduction: Treat the intermediate with hydroxylamine hydrochloride in ethanol.
Table 1: Hypothetical Synthesis Conditions
Step | Reagents | Temperature | Yield (Predicted) |
---|---|---|---|
1 | PhSO₂Cl, K₂CO₃ | 0–25°C | 60–70% |
2 | NH₂OH·HCl, EtOH | Reflux | 50–55% |
Reactivity Profile
The compound’s functional groups enable diverse transformations:
-
Nitrile Hydrolysis: Forms amides or carboxylic acids under acidic/basic conditions.
-
Sulfonyl Reduction: LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties.
-
Hydroxyimino Tautomerism: Equilibrium between keto and enol forms influences coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Property | Value | Method | Source |
---|---|---|---|
Molecular Weight | 210.21 g/mol | Calculated | |
LogP | 1.8 | Computational (Open Babel) | |
Topological Polar Surface Area (TPSA) | 56.4 Ų | Computational | |
Water Solubility | Low (≈0.1 mg/mL) | Estimated |
Future Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.
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Computational Studies: Simulate drug-likeness using QSAR models.
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